1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is a brominated flame retardant belonging to the class of triazine derivatives. This compound is known for its high thermal stability and effectiveness in preventing the spread of fire, making it a valuable additive in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the bromination of phenyltriazine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenyl rings .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of bromination reactions. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-rich aromatic rings, this compound can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bromination: Bromine or bromine-containing reagents are commonly used for further bromination reactions.
Catalysts: Catalysts such as Lewis acids can be employed to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various brominated derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione as a flame retardant involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame . Additionally, the compound’s structure allows it to form a protective char layer on the material’s surface, further preventing the spread of fire .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: Another brominated flame retardant with similar applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar brominated aromatic rings, used in liquid crystal polymers.
Uniqueness
1,3,5-Tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its high thermal stability and effectiveness in flame retardancy. Its triazine core provides additional stability compared to other brominated flame retardants, making it a preferred choice in high-performance applications .
Properties
CAS No. |
920984-77-6 |
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Molecular Formula |
C21H9Br6N3O3 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
1,3,5-tris(2,3-dibromophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H9Br6N3O3/c22-10-4-1-7-13(16(10)25)28-19(31)29(14-8-2-5-11(23)17(14)26)21(33)30(20(28)32)15-9-3-6-12(24)18(15)27/h1-9H |
InChI Key |
QYZWPCQJYTXHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)N2C(=O)N(C(=O)N(C2=O)C3=C(C(=CC=C3)Br)Br)C4=C(C(=CC=C4)Br)Br |
Origin of Product |
United States |
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